Bis(2,4,6-trichlorophenyl) hexanedioate
Description
Note: The evidence provided refers to Bis(2,4,6-trichlorophenyl) Oxalate (CAS 1165-91-9), an ethanedioate ester. The term "hexanedioate" in the query may be a misnomer; this article focuses on the oxalate compound based on available data.
Properties
CAS No. |
83254-77-7 |
|---|---|
Molecular Formula |
C18H12Cl6O4 |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
bis(2,4,6-trichlorophenyl) hexanedioate |
InChI |
InChI=1S/C18H12Cl6O4/c19-9-5-11(21)17(12(22)6-9)27-15(25)3-1-2-4-16(26)28-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2 |
InChI Key |
YNBMTHOQMHKWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Direct Esterification
Direct esterification involves reacting hexanedioic acid with excess 2,4,6-trichlorophenol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction by protonating the carboxylic acid, facilitating nucleophilic attack by the phenolic oxygen.
Reaction Conditions
- Molar Ratio : 1:2.2 (hexanedioic acid to 2,4,6-trichlorophenol) to drive equilibrium toward ester formation.
- Temperature : 140–160°C under reflux with toluene to azeotropically remove water.
- Catalyst Loading : 1–2 wt% sulfuric acid relative to hexanedioic acid.
Challenges
- Low Reactivity : 2,4,6-Trichlorophenol’s steric hindrance and electron-deficient aromatic ring reduce nucleophilicity, necessitating prolonged reaction times (24–48 hours).
- Side Reactions : Dehydration of hexanedioic acid to cyclic anhydrides may occur at elevated temperatures, reducing yield.
Yield Optimization
- Incremental addition of molecular sieves (3Å) to absorb water improves conversion rates by 15–20%.
- Neutralization of residual acid with sodium bicarbonate post-reaction minimizes ester hydrolysis during workup.
Schotten-Baumann Acylation Approach
The Schotten-Baumann method employs hexanedioyl dichloride (adipoyl chloride) as the acylating agent, reacting with 2,4,6-trichlorophenol in a biphasic system. This method avoids equilibrium limitations and achieves higher yields under milder conditions.
Standard Procedure
- Reagent Preparation :
- Acylation :
- Workup :
- Filter precipitated triethylamine hydrochloride.
- Concentrate the organic phase under reduced pressure and recrystallize from ethanol.
Key Advantages
- Yield : 85–92% with purity >98% (GC-FID).
- Scalability : Adaptable to continuous flow systems due to exothermicity control.
In Situ Adipoyl Chloride Generation Method
For laboratories lacking access to hexanedioyl dichloride, in situ synthesis from hexanedioic acid offers a viable alternative.
Chlorination with Thionyl Chloride
- Chlorination :
- Esterification :
- Combine the crude adipoyl chloride with 2,4,6-trichlorophenol (2.2 mol) and triethylamine (2.4 mol) in toluene.
- Proceed as per the Schotten-Baumann protocol.
Yield Considerations
- Purity : Residual thionyl chloride may necessitate additional washing with cold sodium bicarbonate.
- Overall Yield : 75–80% due to losses during chloride isolation.
Catalytic Esterification Techniques
Organotin-Catalyzed Reactions
Organotin compounds like dibutyltin dilaurate (DBTDL) catalyze esterification at lower temperatures (80–100°C), reducing side reactions.
Reaction Parameters
- Catalyst Loading : 0.5–1.0 mol% DBTDL relative to hexanedioic acid.
- Solvent : Xylene facilitates azeotropic water removal.
Performance Metrics
- Conversion : 90–95% achieved within 8 hours.
- Drawbacks : Tin residues require meticulous purification via silica gel chromatography.
Purification and Characterization
Crystallization and Filtration
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trichlorophenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Chemistry: Bis(2,4,6-trichlorophenyl) hexanedioate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be utilized as a probe or marker due to its distinct chemical properties.
Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential therapeutic uses.
Industry: The compound finds applications in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which bis(2,4,6-trichlorophenyl) hexanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions
Comparison with Similar Compounds
Chemical Identity and Properties
- Molecular Formula : C₁₄H₄Cl₆O₄
- Molecular Weight : 448.90 g/mol
- Physical State : White to off-white crystalline solid
- Melting Point : 187–193°C
- Density : 1.698 g/cm³
- Purity : ≥99.0% (for chemiluminescence applications)
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Photostability Comparison with PyBTM and TTM Radicals
- Enhanced stability attributed to pyridyl substituents lowering frontier orbital energies and reducing non-radiative decay .
- PyBTM Radical ((3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical): Lower photostability due to fewer pyridyl groups, leading to higher non-radiative rate constants (knr) .
Physicochemical Properties of Related Esters
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